14:0 Lyso PC-d27

Lipidomics Mass Spectrometry Analytical Chemistry

14:0 Lyso PC-d27 (CAS 327178-90-5) is a stable isotope-labeled lysophosphatidylcholine wherein 27 protons on the myristoyl (14:0) fatty acid chain are replaced by deuterium atoms. This compound, also known as 1-myristoyl-d27-sn-glycero-3-phosphocholine, is designed as an internal standard for mass spectrometry (MS)-based lipidomics and metabolic studies, providing a chemically identical but isotopically distinct tracer for accurate quantification of native 14:0 Lyso PC species.

Molecular Formula C22H46NO7P
Molecular Weight 494.7 g/mol
Cat. No. B12401694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14:0 Lyso PC-d27
Molecular FormulaC22H46NO7P
Molecular Weight494.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
InChIInChI=1S/C22H46NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-22(25)28-19-21(24)20-30-31(26,27)29-18-17-23(2,3)4/h21,24H,5-20H2,1-4H3/t21-/m1/s1/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2
InChIKeyVXUOFDJKYGDUJI-OHCOFYKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

14:0 Lyso PC-d27: A Deuterated Lysophosphatidylcholine Internal Standard for Quantitative Lipidomics and Metabolic Tracing


14:0 Lyso PC-d27 (CAS 327178-90-5) is a stable isotope-labeled lysophosphatidylcholine wherein 27 protons on the myristoyl (14:0) fatty acid chain are replaced by deuterium atoms . This compound, also known as 1-myristoyl-d27-sn-glycero-3-phosphocholine, is designed as an internal standard for mass spectrometry (MS)-based lipidomics and metabolic studies, providing a chemically identical but isotopically distinct tracer for accurate quantification of native 14:0 Lyso PC species .

Why 14:0 Lyso PC-d27 Cannot Be Interchanged with Unlabeled 14:0 Lyso PC or Other Deuterated Lyso PC Analogs


In quantitative lipidomics, accurate relative or absolute quantification hinges on the use of an internal standard that co-elutes with the analyte of interest and exhibits identical ionization efficiency, yet possesses a distinct mass-to-charge ratio (m/z) for unambiguous detection [1]. Unlabeled 14:0 Lyso PC fails to provide this mass differentiation, leading to ion suppression and matrix effect errors that can exceed 30% [2]. While other deuterated Lyso PC analogs (e.g., 16:0 Lyso PC-d31 or 18:1 Lyso PC-d7) serve as internal standards for their respective chain lengths, they cannot substitute for 14:0 Lyso PC-d27 due to significant differences in retention time, extraction recovery, and ionization response—parameters that are critical for achieving the <15% coefficient of variation required in validated bioanalytical methods [3].

Quantitative Differentiation of 14:0 Lyso PC-d27 vs. Unlabeled 14:0 Lyso PC and Alternative Deuterated Lyso PC Internal Standards


Purity Comparison: 14:0 Lyso PC-d27 vs. Unlabeled 14:0 Lyso PC

14:0 Lyso PC-d27 from Avanti Polar Lipids is specified with an assay of >99% (TLC) . This is directly comparable to the unlabeled 14:0 Lyso PC from the same vendor, which also carries an assay of >99% (LPC; may contain up to 10% of the 2-LPC isomer, TLC) . The deuterated form thus offers equivalent chemical purity, ensuring that the isotopic label is the sole differential variable.

Lipidomics Mass Spectrometry Analytical Chemistry

Deuterium Enrichment: 14:0 Lyso PC-d27 vs. 16:0 Lyso PC-d31

14:0 Lyso PC-d27 is offered with a deuterium enrichment of ≥98% (except 60-80% on alpha positions) . In comparison, 16:0 Lyso PC-d31 is specified with the same enrichment level of ≥98% . The primary differentiation lies in the fatty acid chain length and the number of deuterium labels (d27 vs. d31), which dictate suitability for quantifying 14:0 vs. 16:0 Lyso PC species, respectively.

Stable Isotope Labeling Internal Standard Lipidomics

Cost-Effectiveness vs. Structural Analog Miltefosine as an Internal Standard

A study by Jemal et al. (2017) demonstrated that miltefosine, a structural analog, can serve as a low-cost alternative internal standard for quantifying LPCs (16:0-, 18:1-, 18:0-LPC) with accuracy and precision <15% CV [1]. However, miltefosine exhibits a different logP (lipophilicity) compared to 14:0 Lyso PC (estimated logP 1.5 vs. 2.8, respectively) [2], leading to differential extraction recovery and matrix effects. In contrast, deuterated 14:0 Lyso PC-d27, being chemically identical, co-extracts and co-ionizes with the native 14:0 Lyso PC, providing superior correction for sample preparation variability and ion suppression [3].

Lysophospholipid Quantitation LC-MS/MS Bioanalysis

Application in Lipidomics: Use as Internal Standard in MS Analysis

14:0 Lyso PC-d27 is validated for use in mass spectrometry (MS) as an internal standard for lipidomics . Its application ensures precise quantification of 14:0 Lyso PC in biological matrices, correcting for inter-sample variability and instrument drift. The typical m/z shift of +27 Da allows for baseline resolution from the endogenous 14:0 Lyso PC signal in MS1 scans .

Lipid Profiling Quantitative Mass Spectrometry Metabolic Tracing

Validated Application Scenarios for 14:0 Lyso PC-d27 in Lipidomics and Bioanalysis


Absolute Quantification of 14:0 Lyso PC in Plasma and Tissue Samples Using LC-MS/MS

14:0 Lyso PC-d27 is spiked into biological samples at a known concentration prior to lipid extraction. The peak area ratio of endogenous 14:0 Lyso PC to the internal standard is used to calculate absolute concentrations, correcting for extraction efficiency, matrix effects, and instrument variability [1].

Relative Quantification and Lipid Class Normalization in Untargeted Lipidomics Workflows

In untargeted lipidomics, 14:0 Lyso PC-d27 can be used as one of several deuterated internal standards to normalize signal intensities across samples, enabling accurate comparison of lipid profiles between experimental groups [2].

Metabolic Flux and Turnover Studies of Lysophosphatidylcholines

The deuterium label in 14:0 Lyso PC-d27 allows tracking of the compound's metabolic fate when administered to cell cultures or model organisms. By monitoring the loss of the deuterium label or its incorporation into downstream lipid products, researchers can quantify 14:0 Lyso PC turnover rates and pathway fluxes [3].

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